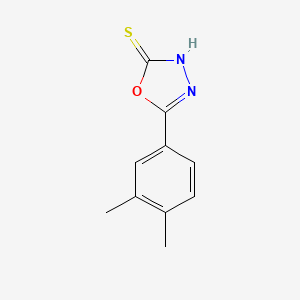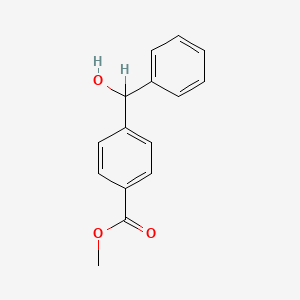
(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE
Descripción general
Descripción
(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two diethyl acrylate groups attached to the 9,10-positions of the anthracene core. The compound exhibits interesting photophysical and photochemical properties, making it relevant for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE typically involves the following steps:
Starting Materials: Anthracene, diethyl malonate, and acryloyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. A solvent like dichloromethane or toluene is employed to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or recrystallization are used to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the acrylate groups to corresponding alcohols.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The compound exerts its effects primarily through its photophysical properties. Upon exposure to light, it can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS). These ROS can interact with biological molecules, causing oxidative damage. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy, where it can target and destroy cancer cells.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
Anthraquinone: An oxidized form of anthracene with applications in dye production.
2,6-Di(4-cyclohexylphenyl)anthracene: A compound with high thermal stability used in organic semiconductors.
Uniqueness: (2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE is unique due to its dual diethyl acrylate groups, which enhance its photophysical properties and make it suitable for a variety of applications, particularly in the field of organic electronics and photodynamic therapy.
Propiedades
IUPAC Name |
ethyl (E)-3-[10-[(E)-3-ethoxy-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-3-27-23(25)15-13-21-17-9-5-7-11-19(17)22(14-16-24(26)28-4-2)20-12-8-6-10-18(20)21/h5-16H,3-4H2,1-2H3/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXBDYNDZUWSS-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OCC)C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)

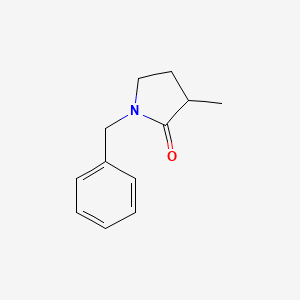
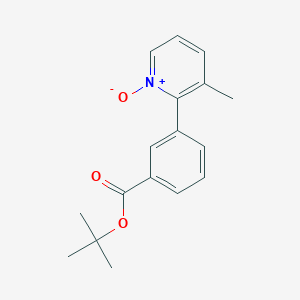
![Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-](/img/structure/B3080416.png)
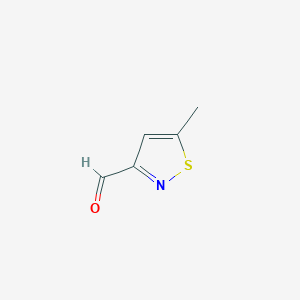

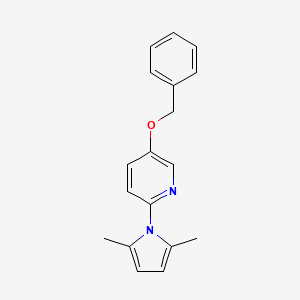

![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)

